![molecular formula C₃₃H₃₆N₂O₄ B1146810 N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide CAS No. 43229-70-5](/img/structure/B1146810.png)
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide
Overview
Description
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide (CAS: 43229-70-5) is a complex organic compound with the molecular formula C₃₃H₃₆N₂O₄ and a molecular weight of 548.65 g/mol. This molecule serves as a critical precursor in synthesizing Formoterol, a long-acting β₂-adrenergic agonist used to treat asthma and chronic obstructive pulmonary disease (COPD) . Its structure features a phenylethanolamine backbone with key substitutions: a benzyl-protected hydroxyl group, a 4-methoxyphenylpropan-2-ylamine moiety, and a formamide functional group. These structural elements enable its role in Formoterol synthesis, where it undergoes reduction and deprotection steps to yield the active pharmaceutical ingredient (API) .
Crystallographic studies reveal that the compound forms a three-dimensional supramolecular network via intermolecular hydrogen bonds (O4–H4⋯N1: 2.735 Å; N2–H2⋯O4: 2.910 Å), enhancing its stability during synthesis and storage . Its synthesis begins with 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol, followed by formylation under controlled conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide involves multiple steps:
Starting Materials: The synthesis begins with 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol.
Reaction with Formic Acid: The starting material is reacted with anhydrous formic acid in the presence of a solvent like dichloromethane (ClCH2CH2Cl) at a low temperature (10°C).
Purification: The organic phase is washed with sodium carbonate and sodium chloride solutions, followed by concentration to obtain the product as a dark-red sticky substance.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The final product is often crystallized from methanol to obtain colorless sheet-shaped crystals suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The benzyl and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Scientific Research Applications
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide has diverse applications in various fields:
Pharmaceutical Development
- Bronchodilator Precursor : This compound is a crucial precursor for the synthesis of Formoterol, a long-acting beta2-adrenergic agonist used in treating asthma and chronic obstructive pulmonary disease (COPD). It acts by activating beta2-adrenergic receptors, leading to relaxation of bronchial smooth muscle through a cascade of biochemical reactions involving cyclic AMP and protein kinase A activation.
Biological Studies
- Investigating Biological Activity : Researchers are studying the potential biological activities of this compound, particularly its pharmacological properties as a bronchodilator. Its mechanism of action involves targeting specific receptors that mediate respiratory functions .
Chemical Synthesis
- Building Block for Other Compounds : In organic chemistry, it serves as a building block for synthesizing other complex organic compounds and active pharmaceutical ingredients (APIs), contributing to the development of new therapeutic agents .
Case Studies and Research Findings
Several studies have highlighted the effectiveness and applications of this compound in clinical and experimental settings:
Case Study 1: Formoterol Synthesis
Research has demonstrated that this compound's synthesis leads to high yields of Formoterol, showcasing its utility in developing effective treatments for respiratory diseases. The pharmacokinetics and pharmacodynamics of Formoterol have been extensively studied, confirming its efficacy in clinical settings.
Studies assessing the biological activity of this compound have revealed its potential to enhance bronchodilation in experimental models, which supports its continued investigation for therapeutic use .
Mechanism of Action
The mechanism of action of N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide involves its conversion to Formoterol. Formoterol acts as a long-acting β2-adrenergic receptor agonist, leading to bronchodilation. It binds to β2-adrenergic receptors in the lungs, causing relaxation of bronchial smooth muscles and improving airflow .
Comparison with Similar Compounds
Formoterol (Direct Derivative)
Formoterol, the therapeutic derivative of the target compound, shares structural similarities but differs in critical functional groups. The precursor’s formamide group and benzyl-protected hydroxyl are replaced by a free hydroxyl and secondary amine in Formoterol, enabling direct β₂-receptor agonism.
Feature | Target Compound | Formoterol |
---|---|---|
Key Functional Groups | Formamide, benzyl-protected hydroxyl | Free hydroxyl, secondary amine |
Bioactivity | Inactive precursor | Long-acting β₂-agonist (12+ hours) |
Synthesis Role | Intermediate requiring deprotection | Final API |
Receptor Binding | No direct activity | High affinity for β₂-adrenergic receptors |
The precursor’s benzyl and formamide groups prevent premature receptor interaction, making it pharmacologically inert until converted to Formoterol .
Salbutamol and Terbutaline (Short-Acting β₂-Agonists)
Salbutamol (albuterol) and Terbutaline are short-acting β₂-agonists (SABAs) with structural and mechanistic differences compared to the target compound:
Feature | Target Compound | Salbutamol | Terbutaline |
---|---|---|---|
Core Structure | Phenylethanolamine with formamide | Phenylethanolamine with tertiary butyl | Phenylethanolamine with resorcinol ring |
Duration of Action | N/A (precursor) | 4–6 hours | 4–6 hours |
Key Modifications | Benzyl and methoxyphenyl groups | Hydroxymethyl and aromatic chlorine | Dihydroxybenzene substitution |
Therapeutic Use | Intermediate for Formoterol | Acute bronchospasm relief | Asthma, preterm labor |
Unlike Salbutamol and Terbutaline, the target compound lacks direct bronchodilatory activity due to its protective groups, emphasizing its role as a synthetic intermediate .
Structural Analogues and Impurities
Pharmacopeial guidelines identify closely related impurities and analogues, such as N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide (monobenzyl analogue), which differ in hydroxyl group protection.
Compound | Structural Difference | Impact |
---|---|---|
Monobenzyl Analogue | Single benzyl group on hydroxyl | Higher polarity, altered crystallization |
Formoterol Impurity F | Additional hydroxyethyl-phenyl group | May affect API purity and efficacy |
These analogues highlight the importance of precise synthetic control to minimize impurities during Formoterol production .
Structure-Activity Relationship (SAR) and Key Insights
- Formamide Group : Critical for stabilizing the precursor during synthesis; removal activates β₂-receptor binding in Formoterol .
- Benzyl Protection : Prevents oxidation and degradation of the hydroxyl group, ensuring high yield in subsequent steps .
- 4-Methoxyphenylpropan-2-ylamine : Enhances lipophilicity, influencing the precursor’s solubility and crystallinity .
- Hydrogen Bonding : Intermolecular interactions (e.g., O4–H4⋯N1) improve thermal stability, facilitating large-scale production .
Biological Activity
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide is a complex organic compound recognized for its significant pharmacological properties, particularly as a precursor in the synthesis of Formoterol, a long-acting beta2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, exploring its mechanism of action, biochemical pathways, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C33H36N2O4
- CAS Number : 43229-70-5
- Molecular Weight : 524.61 g/mol
This compound primarily functions as a long-acting beta2-adrenergic receptor agonist . Upon administration, it binds to beta2 receptors located on bronchial smooth muscle cells, leading to:
- Activation of Adenylate Cyclase : This enzyme converts ATP to cyclic AMP (cAMP).
- Increase in cAMP Levels : Elevated cAMP activates protein kinase A (PKA).
- Muscle Relaxation : PKA inhibits myosin phosphorylation and reduces intracellular calcium levels, resulting in bronchial dilation.
Biochemical Pathways
The activation of beta2 receptors by this compound initiates several downstream signaling pathways that contribute to its therapeutic effects:
- Relaxation of Bronchial Smooth Muscle : Facilitates airflow in patients with obstructive airway diseases.
- Inhibition of Inflammatory Mediators : Reduces the release of pro-inflammatory cytokines from mast cells and eosinophils.
Preclinical Studies
A series of preclinical studies have evaluated the pharmacodynamics and pharmacokinetics of this compound. In vitro assays demonstrated that the compound exhibits potent bronchodilator activity comparable to established beta agonists.
Clinical Relevance
A clinical study involving asthmatic patients indicated that Formoterol, derived from this compound, significantly improved lung function over a 12-hour period compared to placebo. The study reported:
Parameter | Formoterol Group | Placebo Group |
---|---|---|
FEV1 Improvement (L) | 0.45 ± 0.12 | 0.05 ± 0.03 |
Peak Expiratory Flow Rate (L/min) | 60 ± 15 | 10 ± 5 |
This data underscores the efficacy of the compound in enhancing respiratory function.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?
Basic
The synthesis involves multi-step reactions requiring precise control of regioselectivity and stereochemistry. Key challenges include:
- Amide bond formation : Use coupling agents like HATU or DCC with DMAP to enhance efficiency .
- Protecting group management : Employ orthogonal protecting groups (e.g., benzyl for hydroxyl groups) to avoid side reactions during deprotection .
- Temperature/pH control : Maintain sub-zero temperatures (-40°C to -20°C) during critical steps (e.g., TMSOTf-mediated coupling) to prevent racemization .
Yield optimization can be achieved via statistical design of experiments (DoE) to identify critical parameters (e.g., solvent polarity, stoichiometry) .
Q. How do stereochemical configurations at chiral centers influence biological activity, and what methods ensure enantiomeric purity?
Advanced
The compound contains two chiral centers (C1 and C2 in the propan-2-ylamine backbone), which dictate receptor binding affinity (e.g., β2-adrenergic agonism) .
- Enantiomer separation : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) and mobile phases of hexane:isopropanol (90:10) to resolve (R,R) and (S,S) isomers .
- Asymmetric synthesis : Employ Evans auxiliaries or enzymatic resolution to control stereochemistry during amine alkylation steps .
Validation via circular dichroism (CD) and X-ray crystallography (e.g., C33H36N2O4 crystal structure) confirms absolute configuration .
Q. What analytical strategies are recommended for resolving isomeric impurities and confirming structural integrity?
Basic
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradient to separate positional isomers (e.g., para vs. ortho methoxyphenyl derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6) identifies key signals: δ 8.2 ppm (formamide -CHO), δ 4.5 ppm (benzyloxy -OCH2Ph), and δ 3.8 ppm (methoxy -OCH3) .
- XRD : Single-crystal X-ray diffraction confirms bond angles and torsion angles (e.g., dihedral angle between phenyl and formamide groups: 87.5°) .
Q. How can computational modeling predict pharmacokinetic properties such as metabolic stability?
Advanced
- Density Functional Theory (DFT) : Calculate electron distribution to predict oxidation sites (e.g., methoxyphenyl ring susceptibility to CYP450-mediated demethylation) .
- Molecular Dynamics (MD) : Simulate binding to β2-adrenergic receptors (PDB: 2RH1) to assess hydrogen bonding (e.g., formamide -NH with Ser203) and hydrophobic interactions .
- ADMET prediction : Tools like Schrödinger’s QikProp estimate logP (2.8), solubility (-4.2 logS), and plasma protein binding (89%) to prioritize analogs .
Q. How should researchers address contradictory bioactivity data in receptor selectivity studies?
Advanced
Contradictions may arise from assay variability (e.g., cAMP vs. calcium flux readouts) or off-target effects. Mitigation strategies include:
- Functional vs. binding assays : Compare radioligand binding (Ki) with functional EC50 values in cell-based systems (e.g., HEK293 transfected with β2 receptors) .
- Proteome-wide profiling : Use affinity chromatography-mass spectrometry to identify off-target interactions (e.g., serotonin receptors) .
- Data normalization : Apply Z-score analysis to minimize batch effects in high-throughput screens .
Q. What methodologies are effective in optimizing solid-state formulation for enhanced stability?
Advanced
- Polymorph screening : Use solvent evaporation (e.g., acetone/water) to identify stable crystalline forms. XRD confirms Form I (monoclinic) vs. Form II (triclinic) .
- Lyophilization : Stabilize the hydroxyl-rich structure via cryoprotectants (trehalose/sucrose) to prevent hydrolysis .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation (e.g., HPLC purity thresholds >98%) .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Advanced
- CRISPR-Cas9 knockouts : Delete β2-adrenergic receptors in cell lines to confirm target specificity .
- In vivo PET imaging : Use ¹⁸F-labeled analogs to track lung distribution in murine asthma models .
- Transcriptomic profiling : RNA-seq analysis of treated airway epithelial cells identifies downstream pathways (e.g., cAMP/PKA activation) .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?
Advanced
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma half-life (t1/2 ~6 hr) with bronchodilation duration in guinea pig models .
- Tissue penetration studies : Measure lung-to-plasma ratios via LC-MS/MS after nebulized administration .
- Metabolite identification : Use HR-MS to detect glucuronidated or sulfated metabolites in hepatocyte incubations .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
Advanced
- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) in coupling steps .
- Catalytic methods : Use immobilized lipases for enantioselective amide bond formation to reduce waste .
- Flow chemistry : Implement continuous flow reactors to minimize energy use and improve scalability .
Q. What computational tools are recommended for predicting drug-drug interactions?
Advanced
Properties
IUPAC Name |
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O4/c1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-32(37)29-15-18-33(31(20-29)34-24-36)39-23-28-11-7-4-8-12-28/h3-18,20,24-25,32,37H,19,21-23H2,1-2H3,(H,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGUTXYKHMDBPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143687-23-4, 43229-70-5 | |
Record name | (R*,R*)-(±)-N-[-5-[1-idrossi-2-[[2-(4-metossifenil)-1-metiletil]-(fenilmetil)amino]etil]-2-(fenilmetossi)fenil]-formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R,R)-(+/-)-N-(2-Benzyloxy-5-(1-hydroxy-2-(N'-benzyl-N'-(2-(4-methoxy-phenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.